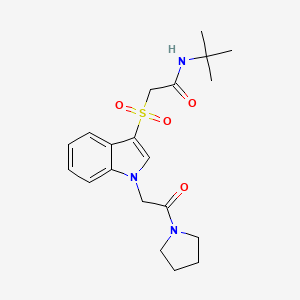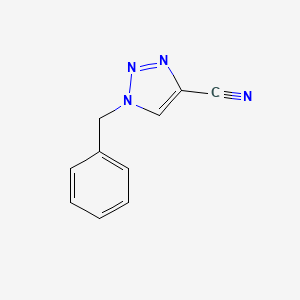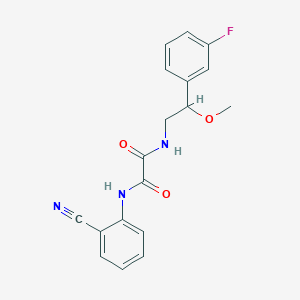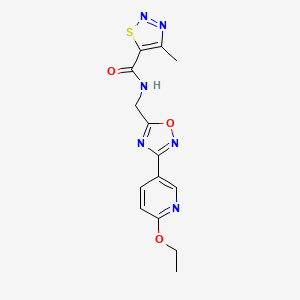
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 58351-19-2 . It has a molecular weight of 218.28 . This compound is used in various research areas including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring in “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
“2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is a solid compound . It has a molecular weight of 218.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazoles, including derivatives of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth. For instance, sulfazole, a thiazole derivative, has demonstrated antimicrobial efficacy .
Anticancer Potential
Certain thiazole-based compounds, including 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide, exhibit anticancer activity. Researchers have explored their effects on tumor cells, making them promising candidates for cancer treatment .
Antioxidant Properties
Studies have shown that some derivatives of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide possess potent antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage .
Anti-Inflammatory Effects
Thiazoles have been investigated for their anti-inflammatory properties. Compounds like 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases .
Antihypertensive Activity
Thiazole derivatives have been studied as potential antihypertensive agents. Their effects on blood pressure regulation make them interesting targets for further research .
Anti-Alzheimer’s Potential
Researchers have explored thiazole-based compounds for their ability to mitigate Alzheimer’s disease-related processes. These compounds may influence neurodegenerative pathways and hold promise for Alzheimer’s therapy .
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole derivatives with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Zukünftige Richtungen
Thiazole derivatives, including “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide”, have shown potential in various therapeutic areas. They have been identified to play a necessary role in medicinal chemistry . Therefore, compounds with a structure similar to “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” may provide new insights for antifungal drug development .
Eigenschaften
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSOTISLAVGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)


![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)